5-Methyl-2-thiophenecarboxaldehyde has been identified as a natural product found in the tobacco plant, Nicotiana tabacum []. This finding suggests its potential role in the plant's metabolism or defense mechanisms. Further research is needed to elucidate its specific function within the plant.
Studies have also shown that 5-methyl-2-thiophenecarboxaldehyde is a metabolite produced by the yeast Saccharomyces cerevisiae []. This suggests the molecule may play a role in the yeast's cellular processes, although its specific function remains unclear. Understanding its role could contribute to advancements in yeast biology and fermentation technology.
While the specific research applications of 5-methyl-2-thiophenecarboxaldehyde are still under exploration, its unique structure and presence in different organisms hint at potential future uses. Its chemical properties might be of interest in fields like:
5-Methyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₆H₆OS and a molecular weight of approximately 126.18 g/mol. It is classified as an aldehyde and is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound appears as a yellowish liquid and has several synonyms, including 5-Methylthiophene-2-carbaldehyde and 5-Methylthiophene-2-aldehyde . Its structure features a methyl group attached to the thiophene ring at the 5-position and an aldehyde functional group at the 2-position, influencing its chemical reactivity and biological properties.
These reactions make it a versatile intermediate in organic synthesis .
5-Methyl-2-thiophenecarboxaldehyde has been identified as a metabolite produced by Saccharomyces cerevisiae, indicating potential roles in yeast metabolism . While specific biological activities have not been extensively documented, compounds containing thiophene rings often exhibit antimicrobial and antifungal properties. This suggests that 5-Methyl-2-thiophenecarboxaldehyde may possess similar bioactive characteristics worth exploring further.
Several methods for synthesizing 5-Methyl-2-thiophenecarboxaldehyde have been reported:
5-Methyl-2-thiophenecarboxaldehyde is utilized in various fields:
Several compounds share structural similarities with 5-Methyl-2-thiophenecarboxaldehyde:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Hydroxymethylthiophene | 22054-13-3 | 0.97 |
3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.79 |
5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | 0.78 |
5-(Methylthio)thiophene-2-carbaldehyde | 24445-35-0 | 0.78 |
5-Formylthiophene-2-carbonitrile | 21512-16-3 | 0.80 |
Uniqueness: The unique aspect of 5-Methyl-2-thiophenecarboxaldehyde lies in its specific substitution pattern on the thiophene ring, which may influence its reactivity and biological activity differently compared to these similar compounds. Its specific aldehyde functionality also distinguishes it from others that may contain ketone or hydroxyl groups instead.
The Vilsmeier-Haack reaction represents the most efficient and widely employed method for introducing an aldehyde group into electron-rich aromatic systems such as thiophenes. This formylation reaction is particularly valuable for synthesizing 5-methyl-2-thiophenecarboxaldehyde from 5-methylthiophene.
The reaction proceeds through a well-established two-step mechanism. First, the formation of a chloroiminium ion (the Vilsmeier reagent) occurs through the reaction of a substituted formamide (typically DMF) with phosphorus oxychloride (POCl₃). Second, this electrophilic reagent attacks the electron-rich thiophene ring, followed by hydrolysis to yield the corresponding aldehyde.
The detailed mechanism involves:
The thiophene ring undergoes electrophilic aromatic substitution preferentially at the 2-position due to the directing effect of the sulfur atom. This regioselectivity is explained by the greater stability of the resonance contributing structure generated upon C2 attack compared to C3 attack. In 5-methylthiophene, the electron-donating methyl group further enhances the reactivity at the 2-position, making it an ideal substrate for the selective synthesis of 5-methyl-2-thiophenecarboxaldehyde.
Optimizing the Vilsmeier-Haack reaction for high-yield synthesis of 5-methyl-2-thiophenecarboxaldehyde requires careful control of several reaction parameters. Kinetic studies of the formylation of thiophene derivatives have provided valuable insights into reaction optimization.
Research has demonstrated that the kinetic order of the reaction depends on the reactivity of the thiophene substrate. For less reactive substrates (like thiophene itself), the reaction follows third-order kinetics, first-order in each reagent. For more reactive substrates (like 2-methoxythiophene), the reaction follows second-order kinetics, with rates independent of substrate concentration.
The optimization parameters for achieving high yields include:
Parameter | Optimal Conditions | Impact on Reaction |
---|---|---|
Temperature | 0-80°C depending on substrate | Controls reaction rate and selectivity |
Solvent | Halogenated hydrocarbons (DCE, DCM) | Stabilizes reactive intermediates |
Reagent Ratio | 1:1.2:1.5 (thiophene:DMF:POCl₃) | Ensures complete conversion |
Reaction Time | 3-6 hours | Maximizes yield while minimizing side reactions |
Workup | Controlled hydrolysis | Ensures clean conversion to aldehyde |
For 5-methylthiophene specifically, milder conditions can be employed compared to unsubstituted thiophene due to the activating effect of the methyl group. The reaction typically achieves yields above 90% when properly optimized.
The reactivity of thiophenes in Vilsmeier-Haack formylation is significantly influenced by the electronic properties of substituents and the inherent reactivity of the thiophene ring system.
Thiophene's aromaticity and reactivity position it uniquely among heterocycles. With a resonance energy of approximately 130 kJ/mol, thiophene is more aromatic than pyrrole and furan but less aromatic than benzene. This aromaticity profile influences its reactivity pattern in electrophilic aromatic substitution reactions.
The relative reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene. Despite being the least reactive of these three heterocycles, thiophene is still approximately 10⁴ times more reactive than benzene toward electrophilic substitution.
Heterocycle | Relative Reactivity | Preferred Substitution Position | Resonance Energy (kJ/mol) |
---|---|---|---|
Pyrrole | Highest | 2 | ~90 |
Furan | Intermediate | 2 | ~70 |
Thiophene | Lowest (of the three) | 2 | 130 |
Benzene | 10⁻⁴ (compared to thiophene) | - | ~150 |
The enhanced reactivity of the 2-position in thiophene is explained by the greater number of resonance contributing structures that can be drawn for attack at this position compared to the 3-position. When an electrophile attacks at position 2, the resulting intermediate maintains greater delocalization of the positive charge, providing greater stabilization.
While the traditional Vilsmeier-Haack formylation using DMF and POCl₃ remains the most common approach, alternative formylation strategies using phosgene or phosgene equivalents have been developed for the synthesis of 5-methyl-2-thiophenecarboxaldehyde.
A notable alternative involves the use of solid phosgene with N,N-dimethylformamide and thiophene derivatives, as described in patent literature. This approach can be extended to the synthesis of 5-methyl-2-thiophenecarboxaldehyde by employing 5-methylthiophene as the starting material.
Several reagent systems can replace conventional POCl₃ in the formylation process:
Alternative Reagent | Advantages | Challenges |
---|---|---|
Oxalyl chloride ((COCl)₂) | Milder conditions, gaseous byproducts | Moisture sensitivity |
Thionyl chloride (SOCl₂) | Lower cost, widely available | Less selective |
Bis(trichloromethyl) carbonate | Solid, easier handling | Higher cost |
Carbonyl chloride (COCl₂) | High reactivity | Toxicity concerns, specialized handling |
The kinetics of the formylation reaction with carbonyl chloride differ from those with POCl₃. Studies have shown that reactions with the complex formed from DMF and carbonyl chloride follow pure second-order kinetics, first-order in substrate and first-order in the complex. This mechanistic difference can sometimes lead to improved selectivity.
A remarkably efficient alternative approach to synthesizing 5-methyl-2-thiophenecarboxaldehyde involves the catalytic hydrogenolysis of 5-(hydroxymethyl)thiophene-2-carbaldehyde. This method represents a significant advancement in selective functional group transformation.
Recent research has demonstrated that single atomic catalysts (SACs) such as Pt₁/Nb₂O₅-Ov can efficiently catalyze this transformation with exceptional selectivity. Studies have achieved up to 98% yield of 5-methyl-2-thiophenecarboxaldehyde through the selective hydrogenolysis of 5-(hydroxymethyl)thiophene-2-carbaldehyde.
The catalytic system operates through a cooperative mechanism:
This approach is particularly valuable when starting from biomass-derived precursors like 5-(hydroxymethyl)thiophene-2-carbaldehyde, offering a sustainable route to 5-methyl-2-thiophenecarboxaldehyde. The exceptional selectivity of this catalyst system enables the transformation of hydroxymethyl to methyl without affecting the sensitive aldehyde group, which is typically challenging using conventional reduction methods.
For industrial-scale production of 5-methyl-2-thiophenecarboxaldehyde, process development focuses on efficiency, safety, and environmental considerations.
Commercial availability of 5-methyl-2-thiophenecarboxaldehyde from chemical suppliers such as Sigma-Aldrich indicates established industrial production methods. However, scaling up laboratory procedures presents several challenges that must be addressed:
Scale-Up Challenge | Industrial Solution |
---|---|
Heat transfer in exothermic reactions | Controlled addition rates, efficient cooling systems |
Safety concerns with POCl₃ handling | Closed systems, continuous flow processes |
Purification of final product | Optimized crystallization or distillation protocols |
Environmental impact | Solvent recycling, waste stream management |
Industrial processes may employ continuous flow chemistry rather than batch processes to improve efficiency and safety, particularly when handling reactive reagents like POCl₃. Microreactor technology can offer advantages in terms of heat transfer, mixing, and precise reaction control for the formylation of heterocycles.
Patent literature describes several industrial approaches to thiophenecarboxaldehyde synthesis, including methods using thiophene, solid phosgene, and N,N-dimethylformamide. These methods can be adapted for the specific synthesis of 5-methyl-2-thiophenecarboxaldehyde.
The aldehyde group in 5-methyl-2-thiophenecarboxaldehyde serves as a versatile handle for further functionalization through various substitution reactions, enabling the synthesis of a diverse range of derivatives.
Common transformations of the aldehyde group include:
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Schiff Base Formation | Primary amines | Imines | Coordination chemistry, sensors |
Wittig Reaction | Phosphorus ylides | Olefins | Conjugated systems, materials |
Reductive Amination | Amines, NaBH₃CN | Amines | Pharmaceutical intermediates |
Aldol Condensation | Enolizable carbonyls | β-hydroxy or α,β-unsaturated carbonyls | Synthetic building blocks |
Grignard Addition | Organometallic reagents | Secondary alcohols | Chiral intermediates |
The reactivity of the aldehyde in 5-methyl-2-thiophenecarboxaldehyde is influenced by the electron-donating methyl group, which slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted thiophene-2-carboxaldehyde.
Samarium diiodide-promoted coupling reactions offer an intriguing pathway for functionalizing thiophenecarbaldehydes. These reactions can provide access to complex structures through hydroxyalkylation processes. For thiophene-2-carbaldehyde derivatives, these coupling reactions occur predominantly at the 5-position, leading to regioselective functionalization.
The aldehyde group in 5-methyl-2-thiophenecarboxaldehyde can undergo various oxidation and reduction reactions, providing access to a range of functional derivatives.
Oxidation pathways:
Kinetic studies of the oxidation of thiophene-2-carbaldehyde by imidazolium dichromate have revealed first-order dependence on the oxidizing agent and fractional order on the thiophene substrate. This knowledge can guide the development of selective oxidation protocols for 5-methyl-2-thiophenecarboxaldehyde.
The oxidation of 5-methyl-2-thiophenecarboxaldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents, with the reaction kinetics influenced by temperature, solvent, and oxidant concentration. Activation parameters derived from Arrhenius plots provide insights into the energetics of these transformations.
Reduction pathways:
The selective reduction of the aldehyde group in 5-methyl-2-thiophenecarboxaldehyde presents an interesting challenge due to the presence of the thiophene ring, which can also undergo reduction under certain conditions.
Reduction Method | Reagents | Primary Product | Selectivity Considerations |
---|---|---|---|
Sodium Borohydride | NaBH₄, MeOH | 5-Methyl-2-(hydroxymethyl)thiophene | Selective for aldehyde |
Catalytic Hydrogenation | H₂, Pd/C | Multiple products possible | Can reduce thiophene ring |
Wolff-Kishner | N₂H₄, KOH, heat | 2,5-Dimethylthiophene | Complete reduction of aldehyde |
Meerwein-Ponndorf-Verley | Al(OiPr)₃, iPrOH | 5-Methyl-2-(hydroxymethyl)thiophene | Milder, more selective conditions |
The thiophene ring in 5-methyl-2-thiophenecarboxaldehyde provides opportunities for functionalization through various cross-coupling reactions, enabling the synthesis of more complex derivatives.
The thiophene ring can undergo halogenation, typically at positions 3 and 4, providing handles for subsequent cross-coupling reactions. These halogenated derivatives can participate in a variety of metal-catalyzed coupling reactions:
Cross-Coupling Method | Metal Catalyst | Coupling Partner | Application |
---|---|---|---|
Suzuki Coupling | Pd(0) | Boronic acids/esters | Aryl/heteroaryl substitution |
Stille Coupling | Pd(0) | Organostannanes | Sensitive functional groups |
Negishi Coupling | Pd(0) or Ni(0) | Organozinc compounds | Sterically hindered systems |
Heck Reaction | Pd(II) | Alkenes | Vinyl substitution |
Direct C-H Activation | Pd(II), Rh(III) | Various | Site-selective functionalization |
Additionally, the sulfur atom in the thiophene ring can participate in S-alkylation reactions. These can lead to the formation of substituted γ-lactols when appropriate reaction conditions are employed.
The development of selective cross-coupling methodologies for thiophene derivatives has enabled access to complex heterocyclic scaffolds with applications in materials science, medicinal chemistry, and other fields.
5-Methyl-2-thiophenecarboxaldehyde serves as a critical flavoring agent in the food industry, recognized by the Flavor and Extract Manufacturers Association with the designation FEMA 3209 [1]. This heterocyclic aldehyde compound exhibits distinctive organoleptic properties that make it valuable for food applications [5]. The compound is characterized by taste threshold values demonstrating sweet, almond, fruity, heliotropine and nutty characteristics at 5 parts per million [5].
The compound has been extensively detected in various food products through advanced analytical techniques. Research utilizing dynamic headspace gas chromatography-mass spectrometry and static headspace solid-phase microextraction methods has identified 5-methyl-2-thiophenecarboxaldehyde in yeast extracts and roast beef as a significant flavor compound . Natural occurrence studies have documented its presence in multiple food matrices including French fried potato, roasted peanuts, tomato, wheat bread, raw chicken, cooked beef, pork liver, cognac, malt whiskey, coffee, popcorn, krill, shrimp and okra [5].
The compound demonstrates specific sensory characteristics that contribute to complex flavor profiles. At concentrations of 0.10 percent in dipropylene glycol, it exhibits sweet almond cherry furfural woody acetophenone odor notes [5]. Its classification as a fruity odor type with specific gravity of 1.180 and refractive index of 1.583 makes it particularly suitable for applications requiring precise flavor modulation [5].
Table 1: Sensory Properties of 5-Methyl-2-thiophenecarboxaldehyde
Property | Value | Reference |
---|---|---|
Taste Threshold | 5 ppm | [5] |
Odor Character | Sweet, almond, fruity, heliotropine, nutty | [5] |
FEMA Number | 3209 | [5] |
Specific Gravity | 1.180 | [5] |
Refractive Index | 1.583 | [5] |
Sulfur-containing compounds, including 5-methyl-2-thiophenecarboxaldehyde, play essential roles in the development of complex aroma profiles in fermented products [8]. Research has demonstrated that thiophene derivatives are formed during malting, fermentation, and distillation processes, with some compounds experiencing concentration changes during maturation [8]. Studies on whiskey production have identified more than forty sulfur compounds that contribute to the beverage's distinctive character [8].
The formation of sulfur-containing volatiles during fermentation involves complex biochemical pathways where hydrogen sulfide, ethanethiol, and methanethiol act as sulfur donors [8]. These compounds undergo chemical reactions to produce various alkyl sulfides and thiophene derivatives, including methylthio derivatives and thiophene compounds [8]. The compound 5-methyl-2-thiophenecarboxaldehyde has been specifically identified in the Saccharomyces cerevisiae metabolome, belonging to the class of organic compounds known as 2,5-disubstituted thiophenes [7].
Fermentation conditions significantly influence the formation of sulfur volatiles, with factors such as yeast strain, fermentation temperature, and yeast inoculation playing crucial roles [8]. Research indicates that the formation of hydrogen sulfide is associated with fermentation speed and sulfur-containing amino acids, making fermentation conditions a key target for controlling sulfur compound development [8]. Advanced analytical techniques including solid phase microextraction and solvent assisted flavour evaporation have been employed to identify aroma-active compounds in fermented products, revealing the presence of thiophene derivatives in dry fermented sausages [9].
5-Methyl-2-thiophenecarboxaldehyde and its derivatives demonstrate significant potential in antiviral and antimicrobial agent development [11]. Thiophene-ring-containing derivatives have been extensively studied for their antifungal, antiviral, antibacterial, anti-inflammatory, and biofilm-disrupting properties [11]. Research has shown that derivatives of 5-nitro-2-thiophenecarbaldehyde exhibit substantial antimicrobial activity against drug-resistant Staphylococcus aureus strains with genetically defined resistance mechanisms [11].
Specific studies have documented the synthesis and evaluation of 5-nitro-2-thiophenecarbaldehyde derivatives, with compound KTU-286 demonstrating minimal inhibitory concentrations ranging from 0.5 to 16.0 micrograms per milliliter against various Staphylococcus aureus strains [11]. The compound exhibited the highest antimicrobial activity against pan-susceptible Staphylococcus aureus with an inhibitory concentration of 0.460 micrograms per milliliter, followed by vancomycin resistant Staphylococcus aureus at 1.697 micrograms per milliliter [11].
Research on tobacco mosaic virus has revealed that thiophene derivatives can achieve significant antiviral activity . Studies utilizing transmission electron microscopy and microscale thermophoresis have demonstrated that thiophene compounds can destroy viral particle morphology and bind to coat proteins with dissociation constants in the micromolar range [45]. The development of thiophene-based Schiff bases has shown promising results as antitubercular agents targeting polyketide synthase 13, with compounds achieving docking scores of -8.6 and -8.4 kilocalories per mole and demonstrating significant antitubercular activity at concentrations of 12 to 25 micrograms per milliliter [17].
Table 2: Antimicrobial Activity Data for Thiophene Derivatives
Compound | Target Organism | Minimal Inhibitory Concentration (μg/mL) | Reference |
---|---|---|---|
KTU-286 | Pan-susceptible S. aureus | 0.5-2.0 | [11] |
KTU-286 | Vancomycin resistant S. aureus | 4.0 | [11] |
KTU-286 | Methicillin-resistant S. aureus | 1.0-16.0 | [11] |
Ca3 | Mycobacterium tuberculosis | 25 | [17] |
Ca5 | Mycobacterium tuberculosis | 12 | [17] |
The synthesis of bioactive thiophene derivatives involves sophisticated chemical methodologies that enable the development of compounds with enhanced pharmaceutical properties [12]. Research has demonstrated that thiophene scaffolds can be modified to create potent, orally bioavailable antiviral compounds with activity in the micromolar range [12]. The structural modification of thiophene compounds through various synthetic routes allows for the optimization of biological activity while maintaining favorable pharmacokinetic properties [12].
Studies on thiophene derivative synthesis have employed multiple methodologies including Suzuki coupling reactions, Mitsunobu reactions, and direct carbon-hydrogen arylation polymerization [12]. These synthetic approaches enable the introduction of specific functional groups that enhance biological activity and selectivity [12]. Research has shown that the incorporation of phenyl substituents and the modification of side chains can significantly impact the antiviral efficacy of thiophene derivatives [12].
The development of thiophene-based compounds has focused on creating derivatives with improved selectivity indices and reduced cytotoxicity [12]. Studies have demonstrated that careful structural modification can achieve selectivity indices exceeding 100, indicating favorable therapeutic windows for pharmaceutical applications [47]. The synthesis of thiophene derivatives has also been optimized for scale-up processes, with reaction conditions designed to ensure high yield and purity suitable for pharmaceutical development [12].
5-Methyl-2-thiophenecarboxaldehyde plays a significant role in selective hydrogenolysis reactions utilizing noble metal catalysts . Research has demonstrated that thiophene modification of platinum/sodalite catalysts enhances catalytic selectivity in hydrogenation reactions, with studies showing that thiophene compounds can achieve 98 percent yield in selective hydrogenolysis of related compounds using platinum single-atom catalysts supported on niobium oxide [15].
The mechanism of selective hydrogenolysis involves the proper occupation of platinum nanoparticle surfaces by adsorbed thiophene molecules, which sterically constrain nitroarene adsorption geometries [15]. This constraint promotes end-on adsorption rather than thermodynamically favorable flat-lying geometries, resulting in significantly lower apparent activation energies for hydrogenation of nitro groups compared to carbon-chlorine groups [15]. Research has shown that thiophene-modified catalysts exhibit excellent catalytic selectivity and high yield while maintaining good reusability [15].
Studies on selective hydrogenation using metal catalysts directly modified with metal oxide species have demonstrated the importance of surface modification for achieving specific product selectivity [34]. The development of single atomic catalysts incorporating platinum, palladium, and gold atoms supported on oxygen-defective niobium oxide has shown remarkable selectivity for hydrogenation reactions, with methylfurfural selectivity exceeding 99 percent at complete conversion [35]. These catalysts operate through cooperation between niobium and platinum sites, where platinum atoms activate hydrogen while niobium sites activate carbon-oxygen bonds [35].
Table 3: Catalytic Performance Data for Noble Metal Systems
Catalyst System | Substrate | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|
Pt1/Nb2O5-Ov | 5-(hydroxymethyl)thiophene-2-carbaldehyde | 98 | >99 | |
Pt/SOD-thiophene | p-chloronitrobenzene | High | Excellent | [15] |
Pd1/Nb2O5-Ov | 5-(hydroxymethyl)furfural | Complete | >99 | [35] |
Au1/Nb2O5-Ov | 5-(hydroxymethyl)furfural | Complete | >99 | [35] |
Thiophene-derived Schiff base complexes demonstrate significant potential in heterogeneous catalysis applications [17] [23]. Research has shown that thiophene-based Schiff base ligands can form stable complexes with transition metals including copper, zinc, and cadmium, creating catalytically active materials with enhanced properties [23]. These complexes exhibit tetrahedral geometries around metal centers and demonstrate superior catalytic activities compared to their ligand precursors [23].
The synthesis of thiophene-derived Schiff base complexes involves the condensation of thiophene aldehydes with various amines, followed by complexation with metal salts [23]. Studies have demonstrated that these complexes show increased potency and higher activities against various microorganisms compared to free ligands [23]. X-ray diffraction studies have confirmed the distorted tetrahedral geometry of metal centers in zinc and cadmium complexes, providing structural insights into their catalytic behavior [23].
Research on innovative thiophene Schiff bases has focused on their evaluation as potential antitubercular agents targeting specific enzymes [17]. Molecular docking studies have revealed that these compounds achieve binding energies of -8.6 to -8.4 kilocalories per mole with target proteins, indicating strong binding affinity [17]. The design and synthesis of thiophene-based Schiff bases follow structure-activity relationship principles, with in silico approaches including absorption, distribution, metabolism, excretion analysis confirming their drug-likeness properties [17].
Functionalized derivatives of 5-methyl-2-thiophenecarboxaldehyde demonstrate significant potential for heavy metal adsorption applications [19] [22]. Research has shown that thiophene-containing metal-organic frameworks, particularly DUT-67, can effectively remove lead ions from water under both batch and flow conditions with maximum loading capacities of 98.5 milligrams of lead per gram of material [22]. The adsorption mechanism involves coordination between thiophene rings and metal ions through putative six-pi-eta-five-thiophene-lead coordination [22].
Studies on chitosan-based adsorbents modified with thiophene aldehydes have demonstrated effective removal of copper, chromium, and zinc ions from aqueous solutions [19]. The adsorption process follows second-order kinetics and Langmuir model behavior, with maximum adsorption capacities of 25 milligrams per gram for copper, 121 milligrams per gram for zinc, and 26.31 milligrams per gram for chromium [19]. Thermodynamic analysis reveals negative Gibbs free energy values, indicating spontaneous adsorption processes [19].
The development of crown-ether-modified materials incorporating thiophene functionalities has shown selective adsorption capabilities for specific heavy metals [20]. Research demonstrates that these materials can selectively adsorb chromium(VI) at pH 2 and zinc(II) at pH 5 from mixed aqueous solutions containing multiple metal ions [20]. Reuse efficiency studies indicate that these materials maintain 71 to 76 percent efficiency after five adsorption-desorption cycles [20].
Table 4: Heavy Metal Adsorption Performance
Adsorbent Material | Target Metal | Maximum Capacity (mg/g) | Efficiency (%) | Reference |
---|---|---|---|---|
DUT-67 | Lead(II) | 98.5 | - | [22] |
Chitosan-thiophene | Copper(II) | 25 | - | [19] |
Chitosan-thiophene | Zinc(II) | 121 | - | [19] |
Chitosan-thiophene | Chromium(III) | 26.31 | - | [19] |
CB18crown6/SBA-15 | Chromium(VI) | - | 71 | [20] |
CB18crown6/SBA-15 | Zinc(II) | - | 76 | [20] |
5-Methyl-2-thiophenecarboxaldehyde derivatives contribute significantly to the development of conductive polymer composites for bioelectronics applications [25] [29]. Research has demonstrated that thiophene-based trimers can polymerize enzymatically in physiological pH conditions both in vitro and in vivo, forming conductors integrated within plant tissue structures [25]. These materials enable seamless integration of bioelectronic interfaces through self-organization processes [25].
Studies on thiophene-based aldehyde derivatives have shown their potential for creating functionalizable and adhesive semiconducting polymers [29]. The incorporation of aldehyde functionality in thiophene-based semiconducting polymers allows for easy chemical modification and cross-linking with ethylenediamine, creating insoluble semiconducting films [29]. These materials demonstrate strong surface adhesion on indium tin oxide substrates and can be functionalized with fluorescent polyamine nanoparticles [29].
The development of living materials incorporating conductive thiophene polymers has shown promise for bioelectronics applications [30]. Research has demonstrated that poly[3-(3'-N,N,N-triethylamino-1'-propyloxy)-4-methyl-2,5-thiophene chloride] can be integrated with bacterial biofilms to create flexible bioelectronic devices for lactate detection in physiological fluids [30]. These living materials exhibit optimized bioelectronic processes due to the electroconductivity of conjugated polymers [30].
The aldehyde functionality of 5-methyl-2-thiophenecarboxaldehyde enables facile formation of Schiff bases through condensation reactions with various amines, creating bidentate and tridentate ligands with enhanced coordination capabilities. The most extensively studied derivative is 5-methyl-2-thiophene carboxaldehyde p-aminophenol (5MTCPAP), which acts as a bidentate NS chelating agent with coordination through the azomethine nitrogen and thiophene sulfur atoms [1] [2].
Organotellurium(IV) complexes derived from 5MTCPAP exhibit distorted octahedral geometry, as confirmed by spectroscopic analyses including Fourier transform infrared spectroscopy, mass spectrometry, powder X-ray diffraction, and nuclear magnetic resonance spectroscopy [1] [2]. The spectral data demonstrate that the Schiff base ligand coordinates through the nitrogen and sulfur donor atoms, with the characteristic C=N stretching frequency shifting from 1675 cm⁻¹ in the free ligand to 1543-1584 cm⁻¹ in the metal complexes, indicating coordination through the azomethine nitrogen [1] [3].
Transition metal complexes of 5-methyl-2-thiophenecarboxaldehyde-based Schiff bases have been prepared with copper(II), nickel(II), cadmium(II), and zinc(II) ions. The copper(II) complex of 5-methyl thiophene-2-carboxaldehyde-carbohydrazone demonstrates enhanced antioxidant activity with an IC₅₀ value of 66.4 μM in DPPH assays, superior to other metal complexes tested [3]. Electronic spin resonance spectral data indicate orthorhombic geometry for these complexes, with the ligand coordinating through azomethine nitrogen and carbonyl oxygen atoms [3].
The incorporation of 5-methyl-2-thiophenecarboxaldehyde derivatives into metal-organic frameworks represents a significant advancement in materials chemistry. Thiophene Schiff base functionalized University of Oslo-66 (UiO-66) has been synthesized for enhanced copper(II) ion adsorption capacity and selectivity [4]. The functionalization process involves post-synthetic modification strategies that introduce the thiophene-based Schiff base moieties onto the MOF framework, significantly improving the material's metal ion binding properties [4].
The enhanced performance of thiophene-functionalized MOFs stems from the synergistic effects of the thiophene ring's electron-rich nature and the Schiff base coordination sites. The 5-methyl group increases steric bulk and electron density, improving metal coordination compared to unsubstituted analogs . Density functional theory studies demonstrate higher nucleophilic character at the aldehyde group compared to 3-methyl derivatives, enhancing reactivity in condensation reactions .
Metal-organic frameworks comprised of strontium(II) and thiophene-2,5-dicarboxylic acid have been prepared using solvothermal methods, exhibiting novel dielectric bistability behaviors attributed to the orientation motion of disordered polar dimethylformamide molecules under alternating current electric fields [6]. The rhombus channel structure of these MOFs provides unique opportunities for guest molecule incorporation and functional property tuning [6].
The polymerization of 5-methyl-2-thiophenecarboxaldehyde presents unique challenges due to the aldehyde group's influence on oxidation potential and polymerization kinetics. Chemical polymerization using ferric chloride as an oxidant requires careful control of reaction conditions to prevent undesired side reactions involving the aldehyde functionality [7]. The electrochemical polymerization approach offers superior control over polymer film formation and properties [7].
Kinetic studies reveal that the polymerization rate depends significantly on monomer concentration, with the increase in cathodic charges being essentially linear with respect to cycle number during electrochemical polymerization [7]. The presence of bithiophene or terthiophene additives facilitates polymerization through rate-enhancement mechanisms, with terthiophene showing greater effectiveness than bithiophene [7]. The extent of rate enhancement correlates with the oligomer length, suggesting a mechanism involving oligomer-facilitated chain propagation [7].
The acid-catalyzed polycondensation of 2-hydroxymethylthiophene, a related thiophene derivative, demonstrates the potential for controlled polymerization of thiophene-aldehyde systems [8]. The process involves electrophilic substitution at all free thiophene sites, forming conjugated sequences through intermolecular coupling reactions [8]. The polymerization occurs only under elevated temperatures with relatively high acid concentrations, indicating the need for activated reaction conditions [8].
Thiophene-based trimers incorporating 5-methyl-2-thiophenecarboxaldehyde represent sophisticated molecular architectures with tunable electronic and optical properties. The preparation of aldehyde-functionalized trimers commonly employs 3-thiophenecarboxaldehyde as a starting material, inserted as the central unit through bromination followed by Suzuki coupling with thiophene- or 3,4-ethylenedioxythiophene-boronic acids [9]. The resulting trimers possess aldehyde groups attached at the 3' position of the central thiophene unit [9].
The synthesis of symmetric trimers with two aldehyde groups has been achieved through strategic positioning at the 3' and 4' positions of the central unit or at the 3 and 3'' positions of the lateral units [9]. These multifunctional trimers enable extensive derivatization through Wittig condensation reactions with phosphonium salts, creating β-substituted derivatives with extended conjugation [9]. Aldol condensations involving the trimer aldehyde with amides, ketones, diketones, or malononitrile groups have been successfully performed, demonstrating the versatility of the aldehyde functionality [9].
The electronic properties of thiophene-aldehyde trimers benefit from the extended π-conjugation and the electron-withdrawing nature of the aldehyde group. Time-dependent density functional theory calculations reveal broad absorption bands between 250-450 nm for trimer systems, with emission peaks located between 450-650 nm [10]. The nonlinear optical properties of these trimers make them candidates for third-order nonlinear optical materials, with β and γ hyperpolarizabilities calculated as 4.54×10⁻³⁰ and 8.64×10⁻³⁰ esu, respectively [11].
The aldehyde functionality of 5-methyl-2-thiophenecarboxaldehyde enables efficient crosslinking reactions with biomolecules, particularly those containing amino groups. The formation of Schiff base linkages with proteins, peptides, and amino acids occurs under mild conditions, making this compound valuable for bioconjugation applications [10]. The reaction proceeds through nucleophilic addition of primary amines to the aldehyde carbon, followed by dehydration to form the characteristic C=N bond [10].
Ethylenediamine has been successfully employed as a crosslinker with aldehyde-bearing thiophene-based polymers, demonstrating the formation of insoluble semiconducting films [10]. The crosslinking reaction creates stable covalent bonds between polymer chains, resulting in materials with enhanced mechanical properties and chemical resistance [10]. The crosslinked films exhibit strong surface adhesion on indium tin oxide substrates, as confirmed by sonication tests, indicating robust interfacial bonding [10].
The bioconjugation capabilities extend to fluorescent labeling applications, where polyamine nanoparticles have been grafted onto aldehyde-functionalized thiophene polymer film surfaces, creating fluorescent semiconducting polymer films [10]. This approach demonstrates the potential for creating multifunctional materials that combine electronic conductivity with optical properties for bioelectronics applications [10].
The development of functional materials based on 5-methyl-2-thiophenecarboxaldehyde derivatives encompasses a broad range of applications in organic electronics, sensors, and biomedical devices. The compound's ability to undergo polymerization while maintaining reactive aldehyde groups enables the creation of materials with tunable properties through post-polymerization modification [10].
Electrochemically prepared aldehyde-functionalized thiophene polymers demonstrate excellent surface adhesion properties on pristine indium tin oxide electrodes, making them suitable for interfacing with living organisms [10]. The strong adhesion results from the formation of covalent bonds between the aldehyde groups and surface-bound amino or hydroxyl groups, creating stable electrode-tissue interfaces [10].
The incorporation of aldehyde functionalities into conducting polymers facilitates the attachment of labile molecules, including thermolabile, photolabile, and electrolabile compounds, as well as pH-sensitive groups [10]. This versatility enables the design of stimuli-responsive materials that can undergo controlled property changes in response to environmental conditions [10]. The high reactivity of the aldehyde group makes these materials particularly valuable for applications requiring facile incorporation of functional groups onto thiophene-based structures [10].
Irritant